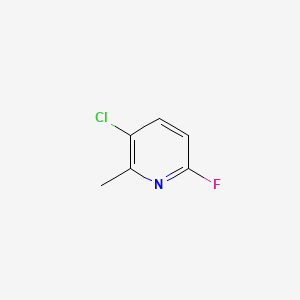

3-Chloro-6-fluoro-2-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

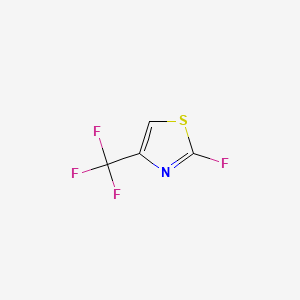

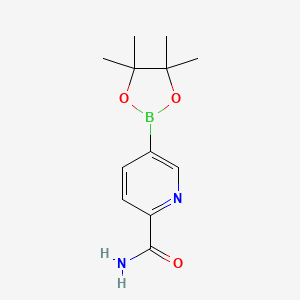

“3-Chloro-6-fluoro-2-methylpyridine” is a chemical compound with the molecular formula C6H5ClFN . It is also known by other names such as “6-chloro-3-fluoro-2-methylpyridine”, “2-Chloro-5-fluoro-6-methylpyridine”, and "2-chloro-5-fluoro-6-picoline" .

Synthesis Analysis

The synthesis of this compound involves the use of 6-chloro-3-fluoro-2-methylpyridine as the starting material . Dilute sulphuric acid is used as a solvent, potassium dichromate as an oxidizing agent, and sodium tungstate (Na2WO4 2H2O) and crown ether as a composite catalyst .Molecular Structure Analysis

The molecular weight of “3-Chloro-6-fluoro-2-methylpyridine” is 145.56 g/mol . The InChI code for this compound is 1S/C6H5ClFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 . The Canonical SMILES for this compound is CC1=C(C=CC(=N1)Cl)F .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-6-fluoro-2-methylpyridine” include a molecular weight of 145.56 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 145.0094550 g/mol . The Topological Polar Surface Area of the compound is 12.9 Ų . The Heavy Atom Count is 9 .Aplicaciones Científicas De Investigación

Use in Chemical Synthesis

Field

Application

3-Chloro-6-fluoro-2-methylpyridine is used as a building block in organic synthesis .

Method

The specific method of application would depend on the reaction being performed. Generally, it would be used in a reaction with other organic compounds under suitable conditions to form a desired product .

Results

The outcomes would vary based on the specific reaction being performed. In general, the use of this compound in organic synthesis allows for the creation of a variety of complex organic molecules .

Use in the Synthesis of Fluorinated Pyridines

Field

Application

Fluorinated pyridines, such as those that could be synthesized from 3-Chloro-6-fluoro-2-methylpyridine, have potential applications in medicinal chemistry .

Method

The synthesis of fluorinated pyridines involves various methods, including the Balts-Schiemann reaction and Umemoto reaction .

Results

Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Use in the Development of Antibacterial and Antitumor Agents

Field

Application

Halogenated heterocyclic compounds like pyridine and pyrimidine derivatives are associated with antibacterial, antioxidant, antitumor, anticancer, fungicidal, and anti-inflammatory agents .

Method

These compounds can be synthesized and then tested for their biological activity using various in vitro and in vivo models .

Results

The specific results would depend on the particular compound and the biological model used. However, many halogenated heterocyclic compounds have shown promising results in preclinical studies .

Propiedades

IUPAC Name |

3-chloro-6-fluoro-2-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIHPRJTXORCRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-fluoro-2-methylpyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid](/img/structure/B572051.png)

![Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B572052.png)

![Acetamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572061.png)